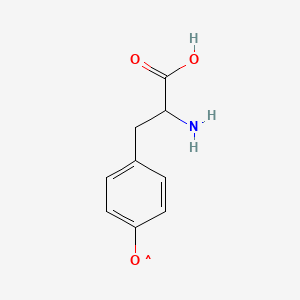

Tyrosine radical

Description

Properties

Molecular Formula |

C9H10NO3 |

|---|---|

Molecular Weight |

180.18 g/mol |

InChI |

InChI=1S/C9H10NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5,10H2,(H,12,13) |

InChI Key |

BSOLAQMZTBVZLA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[O] |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[O] |

Synonyms |

tyrosine radical |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Tyrosine Radical Formation in Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of tyrosyl radicals is a critical step in the catalytic cycle of a diverse range of enzymes, playing a pivotal role in biological electron transfer and redox catalysis. These highly reactive intermediates are essential for the function of enzymes such as ribonucleotide reductase, photosystem II, prostaglandin (B15479496) H synthase, and galactose oxidase. The generation of a tyrosyl radical, a neutral species resulting from the one-electron oxidation of a tyrosine residue, is most commonly governed by a proton-coupled electron transfer (PCET) mechanism. This guide provides a comprehensive technical overview of the core mechanisms of tyrosyl radical formation in these key enzyme systems. It details the fundamental principles of PCET, explores the specific pathways in different enzymes, presents quantitative data for comparative analysis, and outlines the key experimental protocols used to investigate these processes. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking a deeper understanding of this fundamental biochemical process.

Core Mechanisms of Tyrosyl Radical Formation

The generation of a tyrosyl radical (Tyr•) from a tyrosine (Tyr-OH) residue within a protein is a one-electron oxidation process. Due to the high pKa of the tyrosine phenolic proton (~10) and the high reduction potential of the tyrosyl radical, the direct removal of an electron to form a tyrosine cation radical is energetically unfavorable in a biological context.[1] Instead, the formation of the neutral tyrosyl radical is predominantly achieved through a Proton-Coupled Electron Transfer (PCET) mechanism.[2][3] PCET involves the concerted or sequential transfer of an electron and a proton, which circumvents the high-energy intermediates of stepwise pathways.[3]

There are three primary mechanistic pathways for PCET in tyrosine oxidation:

-

Stepwise Electron Transfer followed by Proton Transfer (ETPT): An electron is first transferred from the tyrosine, forming a tyrosyl cation radical (Tyr-OH•+), which is a very strong acid (pKa < 0). This is followed by a rapid deprotonation to yield the neutral tyrosyl radical. This pathway is generally considered less common in biological systems due to the high energy of the cation radical intermediate.

-

Stepwise Proton Transfer followed by Electron Transfer (PTET): The tyrosine first deprotonates to form a tyrosinate anion (Tyr-O-), which is a much stronger reducing agent than tyrosine. This is followed by the transfer of an electron to an acceptor, forming the tyrosyl radical. The feasibility of this pathway depends on the local protein environment and the presence of a suitable proton acceptor.

-

Concerted Proton-Electron Transfer (CPET): The electron and proton are transferred in a single kinetic step. This is often the most efficient pathway as it avoids high-energy intermediates. The transition state involves both the electron and proton in flight.

The specific PCET mechanism employed by an enzyme is dictated by the protein environment, including the presence of nearby proton acceptors and donors, the distance between the tyrosine and the electron acceptor, and the overall redox potential of the system.[4]

Tyrosyl Radical Formation in Key Enzyme Systems

Ribonucleotide Reductase (RNR)

Class I ribonucleotide reductases catalyze the conversion of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis and repair.[5] These enzymes utilize a stable tyrosyl radical as a catalytic cofactor. In Escherichia coli RNR, this radical is located on Tyr122 of the β2 subunit and is generated through a reaction involving a di-iron center and molecular oxygen.[6][7] The catalytic cycle then involves a long-range PCET pathway, where the radical is transferred over 35 Å from Tyr122 in the β2 subunit to the active site cysteine in the α2 subunit.[5][8] This radical transfer proceeds through a series of intermediate tyrosyl radicals at positions Tyr356, Tyr731, and Tyr730.[5]

The mechanism of radical transfer in RNR is a prime example of a multi-step PCET process. The protein architecture is finely tuned to facilitate this long-range radical transport, with specific amino acid residues and water molecules playing key roles in the proton transfer steps.[8]

Photosystem II (PSII)

Photosystem II is a large protein complex in plants, algae, and cyanobacteria that is responsible for the light-driven oxidation of water to produce molecular oxygen. This process is driven by a series of electron transfer reactions initiated by light absorption. A key redox-active cofactor in PSII is a tyrosine residue known as TyrZ (or YZ), which acts as an electron transfer intermediate between the manganese-calcium cluster (the site of water oxidation) and the photo-oxidized chlorophyll (B73375) special pair, P680+.[9][10]

Upon oxidation of P680 by light, TyrZ is oxidized to a tyrosyl radical, TyrZ•. This oxidation is a PCET process where the electron is transferred to P680+ and the proton is transferred to a nearby histidine residue (His190).[9] The TyrZ radical then abstracts an electron and a proton from the manganese-calcium cluster, driving the catalytic cycle of water oxidation.[9][11] The kinetics of TyrZ oxidation are highly dependent on pH, highlighting the crucial role of proton transfer in the process.[12]

Prostaglandin H Synthase (PGHS)

Prostaglandin H synthases, also known as cyclooxygenases (COX), are bifunctional enzymes that catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for a variety of prostanoids involved in inflammation and other physiological processes.[13] The enzyme has both a cyclooxygenase and a peroxidase activity. The peroxidase activity involves the reduction of a hydroperoxide, which leads to the formation of a higher oxidation state of the heme cofactor, known as Compound I. This intermediate then oxidizes a specific tyrosine residue (Tyr385 in ovine PGHS-1) to a tyrosyl radical.[1][14]

The tyrosyl radical at Tyr385 is essential for the cyclooxygenase activity, initiating the reaction by abstracting a hydrogen atom from arachidonic acid.[6] The formation and decay of this tyrosyl radical have been extensively studied using rapid kinetic techniques.[13][14]

Galactose Oxidase (GAO)

Galactose oxidase is a fungal enzyme that catalyzes the oxidation of primary alcohols to aldehydes, with the concomitant reduction of molecular oxygen to hydrogen peroxide.[15] The active site of GAO contains a copper ion and a unique cofactor formed by a covalent cross-link between a cysteine and a tyrosine residue (Tyr-Cys).[16] In its active form, the enzyme contains a Cu(II) ion and a tyrosyl radical on the modified tyrosine residue.[3]

The catalytic mechanism involves the substrate alcohol binding to the copper center. The tyrosyl radical then abstracts a hydrogen atom from the substrate's hydroxyl group in a PCET reaction, leading to the formation of the aldehyde product and the reduction of the tyrosyl radical and the Cu(II) ion.[15] The reduced enzyme is then re-oxidized by molecular oxygen to regenerate the active tyrosyl radical state.[16]

Data Presentation

Table 1: Kinetic Constants for Tyrosyl Radical Formation and Decay

| Enzyme | Tyrosine Residue | Formation Rate Constant | Decay Rate Constant | Method | Reference(s) |

| Ribonucleotide Reductase (E. coli) | Tyr122 | - | Reduction by hydroxyurea: 0.46 M⁻¹s⁻¹ | Stopped-flow | [17] |

| Tyr356 -> Tyr731 | - | - | - | [5] | |

| Photosystem II (Spinach) | TyrZ | Oxidation by P680⁺: t₁/₂ = 2-10 µs (pH 6.5) | Reduction by Mn-cluster: µs to ms (B15284909) timescale | Time-resolved EPR & Absorption Spectroscopy | [18][19] |

| TyrD | Oxidation by P680⁺: t₁/₂ ≈ 190 ns (pH 8.5) | Stable for minutes to hours | Time-resolved EPR & Absorption Spectroscopy | [18][19] | |

| Prostaglandin H Synthase-1 (ovine) | Tyr385 | Formation from peroxide intermediate: t₁/₂ < 4 ms | - | Rapid-freeze EPR & Stopped-flow | [14] |

| Galactose Oxidase | Tyr-Cys | - | - | - | [15] |

Table 2: Redox Potentials of Tyrosine Residues and Tyrosyl Radicals

| Enzyme | Tyrosine Residue | Redox Potential (E°' vs NHE) | pH | Method | Reference(s) |

| Ribonucleotide Reductase (E. coli) | Tyr122 | ~1.0 V | 7.5 | Voltammetry | [5] |

| Tyr356 | More positive than Tyr122 | - | Unnatural Amino Acid Incorporation & EPR | [5] | |

| Tyr731 | More positive than Tyr356 | - | Unnatural Amino Acid Incorporation & EPR | [5] | |

| Tyr730 | Similar to Tyr731 | - | Unnatural Amino Acid Incorporation & EPR | [5] | |

| Photosystem II | TyrZ | +920 to +1000 mV | 7.0 | Voltammetry, Calculations | [7] |

| TyrD | +760 to +850 mV | 7.0 | Voltammetry, Calculations | [7] | |

| Free Tyrosine (in solution) | Tyr-OH/Tyr• | +930 mV | 7.0 | Pulse Radiolysis | [4] |

| Prostaglandin H Synthase | Tyr385 | ~950 mV | 7.0 | - | [7] |

Table 3: EPR Parameters of Tyrosyl Radicals

| Enzyme | Tyrosine Residue | g-values (gx, gy, gz) | Hyperfine Coupling Constants (A) | Reference(s) |

| Ribonucleotide Reductase (E. coli) | Tyr122 | g_iso ≈ 2.0047 | A(Hβ1) ≈ 20 G, A(Hβ2) ≈ 9 G | [20][21] |

| Photosystem II | TyrD | g_iso ≈ 2.0046 | A(Hβ1) ≈ 20 G, A(Hβ2) ≈ 9 G | [22] |

| TyrZ | g_iso ≈ 2.0046 | Similar to TyrD | [22] | |

| Prostaglandin H Synthase-1 (ovine) | Tyr385 (wide doublet) | gx ≈ 2.0066 | A(Hβ) ≈ 19 G | [1][10] |

| Tyr385 (narrow singlet) | - | - | [1] | |

| Galactose Oxidase | Tyr-Cys | g_iso ≈ 2.005 | - | [23] |

Experimental Protocols

Electron Paramagnetic Resonance (EPR) Spectroscopy for Tyrosyl Radical Detection

EPR spectroscopy is the primary technique for the direct detection and characterization of paramagnetic species, including tyrosyl radicals.

Objective: To detect and characterize the EPR signal of a tyrosyl radical in an enzyme.

Materials:

-

Purified enzyme solution

-

Substrate or oxidant to generate the radical

-

EPR tubes (quartz)

-

Liquid nitrogen

-

EPR spectrometer (X-band or higher frequency)

-

Cryostat for temperature control

Protocol (Freeze-Quench Method):

-

Prepare the enzyme solution to the desired concentration in a suitable buffer.

-

Prepare the substrate or oxidant solution.

-

Use a rapid mixing, freeze-quench apparatus to mix the enzyme and reactant solutions for a specific, short time interval (milliseconds to seconds).

-

The reaction mixture is then sprayed into a cold fluid (e.g., isopentane (B150273) cooled by liquid nitrogen) to rapidly freeze the sample, trapping any radical intermediates.

-

Pack the frozen sample into an EPR tube under liquid nitrogen.

-

Insert the EPR tube into the spectrometer's resonant cavity, which is maintained at a low temperature (e.g., 77 K) using a cryostat.

-

Record the EPR spectrum. Typical parameters for an X-band spectrometer are:

-

Microwave frequency: ~9.5 GHz

-

Microwave power: Non-saturating levels (e.g., 1-10 mW)

-

Modulation frequency: 100 kHz

-

Modulation amplitude: Optimized for signal-to-noise without line broadening (e.g., 1-5 G)

-

Sweep width: Centered around g ≈ 2.00, with a width of ~100-200 G

-

Time constant and scan time: Adjusted for optimal signal averaging.

-

-

Analyze the resulting spectrum to determine the g-values and hyperfine coupling constants, which are characteristic of a tyrosyl radical.[20]

Stopped-Flow Spectrophotometry for Kinetic Analysis

Stopped-flow spectrophotometry is a rapid-mixing technique used to study the kinetics of fast reactions in solution, including the formation and decay of enzymatic intermediates.[24][25]

Objective: To measure the pre-steady-state kinetics of tyrosyl radical formation or other transient species.

Materials:

-

Purified enzyme solution

-

Substrate or reactant solution

-

Stopped-flow spectrophotometer equipped with an absorbance or fluorescence detector

-

Syringes for sample loading

Protocol:

-

Prepare the enzyme and reactant solutions in appropriate buffers and load them into separate syringes of the stopped-flow instrument.

-

The instrument rapidly injects and mixes the two solutions in a small observation cell.

-

The flow is abruptly stopped, and the change in absorbance or fluorescence at a specific wavelength is monitored over time (milliseconds to seconds). The tyrosyl radical has a characteristic absorption maximum around 410 nm.

-

The resulting kinetic trace (absorbance/fluorescence vs. time) is recorded.

-

The data are then fit to appropriate kinetic models (e.g., single or double exponential) to extract rate constants for the observed processes.[26]

-

By varying the concentrations of reactants, the order of the reaction and the individual rate constants for each step in the mechanism can be determined.

Site-Directed Mutagenesis to Identify Key Tyrosine Residues

Site-directed mutagenesis is a molecular biology technique used to introduce specific mutations into a DNA sequence, allowing for the study of the function of individual amino acid residues.[12]

Objective: To substitute a specific tyrosine residue with another amino acid (e.g., phenylalanine) to determine its role in radical formation.

Protocol (using a QuikChange-like method): [8][16]

-

Primer Design: Design two complementary oligonucleotide primers containing the desired mutation. The mutation should be in the center of the primers, with ~10-15 bases of correct sequence on either side.

-

PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the plasmid DNA containing the gene of interest as a template, and the mutagenic primers. The PCR cycling parameters are typically:

-

Initial denaturation: 95°C for 30 seconds

-

12-18 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-60°C for 1 minute

-

Extension: 68°C for 1 minute/kb of plasmid length

-

-

Final extension: 68°C for 5 minutes

-

-

Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant DNA intact.

-

Transformation: Transform the resulting mutated plasmid into competent E. coli cells.

-

Selection and Sequencing: Select for transformed colonies and isolate the plasmid DNA. Sequence the plasmid DNA to confirm the presence of the desired mutation.

-

Protein Expression and Characterization: Express the mutant protein and purify it. Characterize the activity and spectroscopic properties of the mutant enzyme and compare them to the wild-type enzyme to assess the impact of the mutation on tyrosyl radical formation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Electron paramagnetic resonance and electron nuclear double resonance spectroscopic identification and characterization of the tyrosyl radicals in prostaglandin H synthase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Proton-Coupled Electron Transfer in Biology: Results from Synergistic Studies in Natural and Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the Mediated Electron Transfer of Immobilized Galactose Oxidase for Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. static.igem.wiki [static.igem.wiki]

- 9. High-field EPR study of tyrosyl radicals in prostaglandin H(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of the Structural Environment of the Tyrosyl Radical in Prostaglandin H2 Synthase-1: A High Frequency ENDOR/EPR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Could tyrosine and tryptophan serve multiple roles in biological redox processes? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sekelsky.bio.unc.edu [sekelsky.bio.unc.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. longdom.org [longdom.org]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 16. static.igem.org [static.igem.org]

- 17. Photochemical Tyrosine Oxidation in the Structurally Well-Defined α3Y Protein: Proton-Coupled Electron Transfer and a Long-Lived Tyrosine Radical - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rapid formation of the stable tyrosyl radical in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Formation of tyrosine radicals in photosystem II under far-red illumination - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A New Method of Identifying the Site of Tyrosyl Radicals in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Tyrosyl radicals in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]

- 25. biologic.net [biologic.net]

- 26. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

The Linchpin of Life's Powerhouse: An In-depth Technical Guide on the Role of Tyrosine Radicals in Photosynthetic Oxygen Evolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photosynthetic oxygen evolution, the process that sustains aerobic life on Earth, is a marvel of biological engineering. At its heart lies Photosystem II (PSII), a multi-subunit protein complex that orchestrates the light-driven oxidation of water. Central to this intricate mechanism are redox-active tyrosine residues, which act as critical intermediaries in the transfer of electrons and protons. This technical guide provides a comprehensive examination of the indispensable role of tyrosine radicals, particularly the kinetically active Yz (D1-Tyr161) and the stable Yd (D2-Tyr160), in the catalytic cycle of water splitting. We delve into the structure of the water-oxidizing complex, the mechanics of the Kok cycle, and the spectroscopic and kinetic properties of these crucial amino acid radicals. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and application in fields ranging from artificial photosynthesis to drug development.

Introduction to Photosynthetic Oxygen Evolution and Photosystem II

The conversion of light energy into chemical energy by plants, algae, and cyanobacteria is initiated within Photosystem II (PSII). This remarkable enzyme utilizes photons to drive the four-electron oxidation of two water molecules, producing molecular oxygen, protons, and electrons.[1] This process is not only the primary source of atmospheric oxygen but also provides the reducing equivalents necessary for carbon fixation.

The core of PSII's catalytic activity is the Oxygen-Evolving Complex (OEC), a metalloenzyme cluster composed of a Mn4CaO5 core.[2][3][4][5][6] This cluster undergoes a series of oxidation state changes, known as the S-state cycle or Kok cycle, to accumulate the four oxidizing equivalents required for water oxidation.[7][8][9] A critical link in the electron transfer chain from the Mn4CaO5 cluster to the photo-oxidized reaction center chlorophyll, P680+, is a redox-active tyrosine residue, Yz.[10][11]

The Water-Oxidizing Complex: A Closer Look at the Key Players

The OEC is a sophisticated inorganic core embedded within the protein scaffold of PSII. Its precise structure and the surrounding amino acid environment are crucial for its function.

The Mn4CaO5 Cluster

The catalytic heart of water oxidation is the Mn4CaO5 cluster.[2][3][4][5][12][6] This cluster is a distorted cubane-like structure containing four manganese ions and one calcium ion, interconnected by oxo-bridges. The manganese ions exist in various oxidation states (III, IV, and V) throughout the catalytic cycle, allowing for the stepwise accumulation of oxidizing equivalents.[1] Calcium is essential for the structural integrity and catalytic activity of the cluster.[3]

The Redox-Active Tyrosines: Yz and Yd

Symmetrically positioned within the D1 and D2 protein subunits of the PSII reaction center are two redox-active tyrosine residues: Yz (D1-Tyr161) and Yd (D2-Tyr160).[13][14][15][16][17][18] While structurally similar, they exhibit vastly different kinetic and functional properties.

-

Yz (D1-Tyr161): Yz is the primary electron donor to the photo-oxidized P680+.[10][11] It is located in close proximity to the Mn4CaO5 cluster and plays a direct and indispensable role in advancing the S-states of the Kok cycle by abstracting electrons from the cluster.[8][19] The oxidation of Yz to a neutral tyrosyl radical (Yz•) is coupled to the transfer of a proton to a nearby histidine residue (D1-His190), a classic example of proton-coupled electron transfer (PCET).[20][21][22]

-

Yd (D2-Tyr160): Yd, on the other hand, is a slow and stable radical.[13] It does not directly participate in the main pathway of water oxidation. Its precise function is still under investigation, but it is thought to play a role in the assembly and photoprotection of PSII.[23][24] The Yd radical gives rise to a characteristic dark-stable EPR signal known as Signal II.[10][11]

The Catalytic Cycle of Water Oxidation: The Kok Cycle

The Kok cycle describes the sequential four-step oxidation of the OEC, leading to the release of one molecule of O2.[7][8][9][25] Each step is initiated by the absorption of a photon by P680.

Caption: The Kok Cycle, illustrating the S-state transitions of the Mn4CaO5 cluster driven by light-induced electron transfer from Yz to P680+.

The process can be summarized as follows:

-

Light Absorption and Charge Separation: A photon excites P680, leading to the formation of the radical cation P680+.

-

Yz Oxidation: P680+ is a very strong oxidant and rapidly abstracts an electron from the nearby Yz, forming the tyrosyl radical Yz•. This reduction of P680+ occurs on a nanosecond timescale.[26]

-

Mn Cluster Oxidation: The highly oxidizing Yz• then abstracts an electron from the Mn4CaO5 cluster, advancing it to the next S-state. This process occurs on a microsecond to millisecond timescale.[8]

-

Cycle Repetition: This sequence of events is repeated three more times, with each photon absorption leading to the advancement of the S-state.

-

Oxygen Evolution: After the accumulation of four oxidizing equivalents in the S4 state, the OEC catalyzes the oxidation of two water molecules, releasing O2, four protons, and four electrons, and resetting the cycle to the S0 state.[8]

Quantitative Data on Tyrosine Radicals in Photosystem II

The distinct roles of Yz and Yd are reflected in their different physicochemical properties. The following tables summarize key quantitative data for these two tyrosine radicals.

Table 1: Redox Potentials of Yz and Yd

| Parameter | Yz | Yd | Reference(s) |

| Redox Potential (Em) | ~+970 mV to +1200 mV | ~+720 mV to +760 mV | [19] |

Table 2: Kinetic Parameters of Yz and Yd

| Parameter | Yz | Yd | Reference(s) |

| Oxidation Half-Time | |||

| by P680+ | 20-600 ns (in Mn-depleted PSII) | Slower than Yz | [13] |

| Reduction Half-Time | |||

| by Mn Cluster | 30 µs - 1.4 ms | Not applicable | [26] |

| Radical Decay Half-Life | 0.03 - 1 ms | Minutes to hours | [27] |

Spectroscopic Characterization of Tyrosine Radicals

Electron Paramagnetic Resonance (EPR) spectroscopy has been a pivotal technique for the characterization of the Yz and Yd radicals.[28][29][30][31][32]

The EPR spectra of Yz• and Yd• are nearly identical, indicating similar protein environments.[10][11][29] The characteristic lineshape of the EPR signal, known as Signal II, arises from the hyperfine interactions of the unpaired electron with the protons of the tyrosine ring and the β-methylene group.[29] High-frequency EPR has been employed to achieve better spectral resolution and to determine the precise orientation of the tyrosine radicals within the PSII single crystals.[28][30]

Experimental Protocols for Studying Tyrosine Radicals

The study of tyrosine radicals in PSII involves a combination of biochemical, spectroscopic, and molecular biology techniques.

Sample Preparation: Isolation of PSII Membranes

-

Harvesting of Material: Spinach leaves or cyanobacterial cells are harvested.

-

Thylakoid Membrane Isolation: The material is homogenized in a buffer solution and subjected to differential centrifugation to isolate thylakoid membranes.

-

PSII-Enriched Membrane Preparation: Thylakoid membranes are treated with detergents (e.g., Triton X-100) to solubilize the membranes, followed by centrifugation or chromatography to isolate PSII-enriched membrane fragments.

-

Manganese Depletion (Optional): To study the tyrosine radicals in the absence of the Mn cluster, PSII membranes can be treated with a high concentration of Tris buffer at an alkaline pH.[13]

EPR Spectroscopy of Tyrosine Radicals

-

Sample Loading: The prepared PSII sample is loaded into an EPR tube and frozen in liquid nitrogen.

-

EPR Measurement: The EPR spectrum is recorded at cryogenic temperatures (e.g., 77 K).[31]

-

Light-Induced Radical Formation: To observe the light-induced formation of Yz•, the sample is illuminated within the EPR cavity.

-

Kinetic Measurements: Time-resolved EPR can be used to monitor the formation and decay kinetics of the tyrosine radicals following a laser flash.[13]

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool to identify the specific tyrosine residues and to probe the role of surrounding amino acids.[14][15][23][33]

-

Gene Modification: The gene encoding the D1 or D2 protein (psbA or psbD, respectively) is cloned into a plasmid.

-

Mutagenesis: A specific tyrosine codon (e.g., Tyr161 in D1) is changed to another amino acid, typically phenylalanine, which is structurally similar but not redox-active.

-

Transformation: The mutated gene is introduced into a host organism (e.g., a cyanobacterium) that lacks the corresponding wild-type gene.

-

Analysis: The resulting mutant is analyzed for its ability to perform photosynthesis and for the presence of the characteristic EPR signals of the tyrosine radicals.

Caption: A typical experimental workflow for the investigation of tyrosine radicals in Photosystem II.

Signaling Pathways and Logical Relationships

The intricate interplay of components within PSII is essential for its function. The following diagram illustrates the key relationships in the electron transport chain on the donor side of PSII.

Caption: Electron transfer pathway on the donor side of Photosystem II, highlighting the central role of Yz.

Conclusion and Future Directions

The tyrosine radicals Yz and Yd are not mere spectators but active and essential participants in the process of photosynthetic oxygen evolution. Yz serves as the vital energetic and kinetic link between the charge-separating reaction center and the catalytic water-splitting site. Its rapid, proton-coupled electron transfer is finely tuned to efficiently drive the Kok cycle. The stable Yd radical, while not in the direct path of water oxidation, likely contributes to the overall stability and assembly of the PSII complex.

A thorough understanding of the structure, function, and dynamics of these tyrosine radicals is paramount. It not only deepens our appreciation for one of nature's most fundamental processes but also provides a blueprint for the design of artificial photosynthetic systems for sustainable energy production. Furthermore, as PSII is a potential target for herbicides and environmental stressors, detailed knowledge of its mechanism, including the role of tyrosine radicals, is crucial for the development of novel agrochemicals and for assessing the impact of environmental change on global photosynthesis. Future research, employing advanced spectroscopic techniques and computational modeling, will continue to unravel the remaining mysteries of this incredible molecular machine.

References

- 1. Water oxidation chemistry of photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Structure of Photosystem II and the Mechanism of Water Oxidation in Photosynthesis | Annual Reviews [annualreviews.org]

- 5. The Structure of Photosystem II and the Mechanism of Water Oxidation in Photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. quantum-immortal.net [quantum-immortal.net]

- 9. people.iiti.ac.in [people.iiti.ac.in]

- 10. pnas.org [pnas.org]

- 11. Tyrosine radicals are involved in the photosynthetic oxygen-evolving system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Formation of tyrosine radicals in photosystem II under far-red illumination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Site-directed mutagenesis identifies a tyrosine radical involved in the photosynthetic oxygen-evolving system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Site-directed mutagenesis identifies a this compound involved in the photosynthetic oxygen-evolving system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. repository-empedu-rd.ekt.gr [repository-empedu-rd.ekt.gr]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Function of Redox-Active Tyrosine in Photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Proton-coupled electron transfer of tyrosines in Photosystem II and model systems for artificial photosynthesis: the role of a redox-active link between catalyst and photosensitizer - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 22. The possible role of proton-coupled electron transfer (PCET) in water oxidation by photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. Proton-Coupled Electron Transfer in Photosystem II: Proton Inventory of a Redox Active Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. fire.biol.wwu.edu [fire.biol.wwu.edu]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Photosystem II single crystals studied by EPR spectroscopy at 94 GHz: the this compound Y(D)(*) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Tyrosine radicals in photosystem II and related model compounds. Characterization by isotopic labeling and EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Photosystem II single crystals studied by EPR spectroscopy at 94 GHz: The this compound Y[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. pubs.acs.org [pubs.acs.org]

The Discovery of Stable Tyrosine Radicals in Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of stable free radicals within proteins revolutionized our understanding of enzymatic mechanisms and biological redox processes. Initially perceived as purely damaging agents, it is now established that certain amino acid radicals, particularly those derived from tyrosine, serve as essential catalytic cofactors in a range of critical enzymes. This technical guide provides an in-depth exploration of the seminal discoveries of stable tyrosine radicals, focusing on the core experimental evidence and the methodologies that enabled their identification and characterization. We delve into the key roles of these radicals in enzymes such as ribonucleotide reductase and photosystem II, presenting quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways and workflows. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in enzymology, structural biology, and redox biochemistry.

Introduction: A Paradigm Shift in Free Radical Biology

For many years, free radicals in biological systems were primarily associated with oxidative stress and cellular damage. The revelation that proteins could not only harbor but also utilize stable free radicals for catalysis represented a significant paradigm shift. Tyrosine, with its redox-active phenol (B47542) group, emerged as a key player in this new understanding. The formation of a neutral tyrosyl radical (Tyr•) through the loss of an electron and a proton from the phenolic hydroxyl group allows it to participate in a variety of one-electron transfer reactions. This guide will recount the discovery of these stable radicals, the techniques used to study them, and their profound implications for biology and medicine.

The Seminal Discoveries: Ribonucleotide Reductase and Photosystem II

The first definitive evidence for a stable, functionally significant amino acid radical in a protein came from studies on two key enzymes: ribonucleotide reductase and photosystem II.

Ribonucleotide Reductase: The Dawn of a New Cofactor

Ribonucleotide reductases (RNRs) are enzymes essential for DNA synthesis in all living organisms, catalyzing the conversion of ribonucleotides to deoxyribonucleotides.[1][2] The Class I RNRs, found in E. coli and eukaryotes, are composed of two subunits, R1 and R2 (also known as α and β respectively).[3][4] In the late 1970s and early 1980s, pioneering work on the R2 subunit of E. coli RNR revealed the presence of a stable organic free radical, which was shown to be essential for enzyme activity.[3][5]

The identification of this radical as a tyrosyl radical was a landmark achievement. Through a series of elegant experiments involving isotopic labeling, researchers were able to pinpoint the origin of the radical.[5] Growing E. coli in media containing deuterated tyrosine led to a significant change in the Electron Paramagnetic Resonance (EPR) spectrum of the R2 subunit, directly implicating tyrosine as the source of the radical.[5] Subsequent site-directed mutagenesis studies definitively identified Tyrosine-122 (Y122) as the specific residue harboring the stable radical.[6][7] This radical is stabilized by a nearby di-iron center within the R2 subunit.[3] The Y122 radical initiates a long-range radical transfer process that ultimately leads to the reduction of the ribonucleotide substrate at the active site in the R1 subunit.[4][8]

Photosystem II: A Radical Role in Photosynthesis

Photosystem II (PSII) is a large protein complex in plants, algae, and cyanobacteria that is responsible for the light-driven oxidation of water to molecular oxygen. This process is fundamental to life on Earth. Within PSII, two redox-active tyrosines, designated TyrZ (on the D1 subunit) and TyrD (on the D2 subunit), play crucial roles.[9][10] TyrZ is a transient radical that acts as an electron shuttle between the manganese-calcium cluster, where water oxidation occurs, and the photo-oxidized chlorophyll (B73375) special pair, P680+.[10][11] In contrast, TyrD forms a remarkably stable radical (TyrD•) that is not directly on the main path of electron transfer but is thought to be involved in the assembly and photoprotection of the PSII complex.[11][12]

The identification of TyrZ and TyrD as tyrosine radicals also heavily relied on EPR spectroscopy and isotopic labeling techniques, similar to the work on RNR.[9][13] The characteristic EPR signal, known as "Signal II," was shown to be due to the TyrD• radical.[13]

Data Presentation: Quantitative Analysis of Tyrosine Radicals

The primary technique for the characterization of protein-based free radicals is Electron Paramagnetic Resonance (EPR) spectroscopy. This method provides detailed information about the electronic structure and environment of the unpaired electron. Key parameters obtained from EPR spectra include the g-tensor and hyperfine coupling constants (A-values).

EPR Parameters of Tyrosine Radicals

The following tables summarize the key EPR parameters for the stable tyrosine radicals in E. coli Ribonucleotide Reductase and Photosystem II. These values are crucial for identifying and characterizing these radicals in different experimental systems.

| Protein | Tyrosine Residue | g-tensor component | Value | Reference |

| E. coli Ribonucleotide Reductase | Y122• | g_x | ~2.009 | [8] |

| g_y | ~2.0045 | [8] | ||

| g_z | ~2.0022 | [8] | ||

| Photosystem II (Spinach) | TyrD• | g_x | 2.0075 | [10] |

| g_y | 2.0042 | [10] | ||

| g_z | 2.0020 | [10] | ||

| Photosystem II (Synechocystis) | TyrD• | g_x | 2.0076 | [14] |

| g_y | 2.0048 | [14] | ||

| g_z | 2.0023 | [14] | ||

| Photosystem II (Synechocystis) | TyrZ• | g_x | ~2.0069-2.0083 | [14] |

| g_y | ~2.0046 | [14] | ||

| g_z | ~2.0023 | [14] |

Table 1: g-tensor values for Tyrosine Radicals in Ribonucleotide Reductase and Photosystem II.

| Protein | Tyrosine Residue | Proton | Hyperfine Coupling Constant (MHz) | Reference |

| E. coli Ribonucleotide Reductase | Y122• | Hβ1 | ~28 | [8] |

| Hβ2 | ~11 | [8] | ||

| H3,5 | ~8 | [8] | ||

| Photosystem II | TyrD• | Hβ1 | ~26 | [9] |

| Hβ2 | ~11 | [9] | ||

| H3,5 | ~8 | [9] | ||

| Photosystem II | TyrZ• | Hβ1 | ~26 | [10] |

| Hβ2 | ~11 | [10] | ||

| H3,5 | ~8 | [10] |

Table 2: Hyperfine Coupling Constants for Tyrosine Radicals in Ribonucleotide Reductase and Photosystem II.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the discovery and characterization of stable tyrosine radicals in proteins.

Continuous-Wave (CW) EPR Spectroscopy of Protein Tyrosyl Radicals

This protocol outlines the general steps for acquiring a CW-EPR spectrum of a protein sample containing a stable tyrosyl radical.

4.1.1. Sample Preparation

-

Protein Purification: Purify the protein of interest to a high degree of homogeneity using standard chromatographic techniques. The final buffer should be compatible with EPR measurements (e.g., low salt concentration, no cryoprotectant precipitation).

-

Concentration: Concentrate the protein sample to a final concentration typically in the range of 100-500 µM.

-

Cryoprotectant Addition: Add a cryoprotectant, such as glycerol (B35011) or sucrose, to a final concentration of 20-30% (v/v) to prevent ice crystal formation during freezing, which can damage the protein and introduce artifacts into the EPR spectrum.

-

Sample Loading: Carefully load the sample into a quartz EPR tube (typically 3-4 mm outer diameter for X-band EPR) using a syringe or a long, thin pipette tip, avoiding the introduction of air bubbles. The sample volume is typically 50-200 µL.

-

Flash Freezing: Immediately flash-freeze the sample by plunging the EPR tube into liquid nitrogen. Store the sample in liquid nitrogen until measurement.

4.1.2. EPR Spectrometer Setup and Data Acquisition

-

Instrument Preparation: Cool the EPR spectrometer's resonant cavity to the desired temperature, typically a cryogenic temperature (e.g., 77 K using a liquid nitrogen dewar or lower temperatures using a helium cryostat) to immobilize the protein and enhance signal intensity.

-

Sample Insertion: Carefully insert the frozen sample into the EPR cavity.

-

Tuning and Matching: Tune the spectrometer to the resonant frequency of the cavity and match the impedance to minimize microwave power reflection.

-

Parameter Optimization: Set the following key acquisition parameters:

-

Microwave Frequency: Typically X-band (~9.5 GHz).

-

Microwave Power: Use a low microwave power (e.g., 0.1-2 mW) to avoid saturation of the EPR signal. A power saturation study can be performed to determine the optimal power.

-

Modulation Frequency: Typically 100 kHz.

-

Modulation Amplitude: Set to a value that is a fraction of the narrowest line in the spectrum to avoid over-modulation and signal distortion (e.g., 0.1-0.5 mT).

-

Magnetic Field Sweep: Set the center field and sweep width to encompass the entire EPR spectrum of the tyrosyl radical (e.g., center field ~340 mT, sweep width ~20 mT).

-

Time Constant and Conversion Time: These parameters control the signal filtering and digitization rate. Typical values are in the range of milliseconds.

-

Number of Scans: Signal averaging is often necessary to improve the signal-to-noise ratio. The number of scans can range from a few to several hundred, depending on the sample concentration and instrument sensitivity.

-

-

Data Acquisition: Acquire the EPR spectrum.

-

Data Processing: The raw data is typically the first derivative of the absorption spectrum. Process the data by applying a baseline correction and, if necessary, integrating the spectrum to obtain the absorption lineshape.

References

- 1. JCI - Tyrosyl radical generated by myeloperoxidase catalyzes the oxidative cross-linking of proteins. [jci.org]

- 2. Copper Based Site-directed Spin Labeling of Proteins for Use in Pulsed and Continuous Wave EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immuno-spin trapping of protein and DNA radicals: “tagging” free radicals to locate and understand the redox process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A hot oxidant, 3-NO2Y122 radical, unmasks conformational gating in ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tyrosine radicals in photosystem II and related model compounds. Characterization by isotopic labeling and EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. repository-empedu-rd.ekt.gr [repository-empedu-rd.ekt.gr]

- 11. mdpi.com [mdpi.com]

- 12. 245 GHz high-field EPR study of tyrosine-D zero and tyrosine-Z zero in mutants of photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A New Method of Identifying the Site of Tyrosyl Radicals in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Linchpin of DNA Synthesis: A Technical Guide to the Function of Tyrosyl Radicals in Ribonucleotide Reductase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribonucleotide reductase (RNR) is an indispensable enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the fundamental building blocks of DNA. This process is paramount for DNA replication and repair in virtually all organisms. The catalytic mechanism of Class I RNRs, which are found in eukaryotes and many prokaryotes, hinges on a fascinating and critical component: a stable tyrosyl free radical. This technical guide provides an in-depth exploration of the generation, function, and intricate mechanistic role of this tyrosyl radical. We will delve into the quantitative biophysical properties of the radical, detail the experimental protocols used to investigate its function, and visualize the complex radical transfer pathway that initiates the nucleotide reduction process. Understanding the nuances of the tyrosyl radical's role is not only fundamental to molecular biology but also holds immense potential for the development of novel therapeutics targeting DNA synthesis.

Introduction: The Central Role of Ribonucleotide Reductase and its Radical Cofactor

Ribonucleotide reductases are divided into three main classes based on their mechanism of radical generation.[1] Class I RNRs, the focus of this guide, are composed of two subunits: R1 (or α2) and R2 (or β2).[2][3] The R1 subunit houses the active site where nucleotide reduction occurs and contains allosteric regulatory sites.[3] The R2 subunit contains a di-iron center and is the home of the essential tyrosyl radical, which is indispensable for initiating the catalytic cycle.[4][5] The stability of this tyrosyl radical within the protein environment is remarkable, with a half-life of days, contrasting sharply with its transient nature in solution.[6][7] This stability is crucial for its function as the initiator of a long-range radical transfer process that spans approximately 35 angstroms from the R2 subunit to the active site in the R1 subunit.[8][9]

Generation and Structure of the Tyrosyl Radical

The tyrosyl radical in Class Ia RNR, typically located at tyrosine 122 (Y122) in E. coli RNR, is generated through the reaction of a di-ferrous center within the R2 subunit with molecular oxygen.[2][10] This process results in the formation of a di-ferric cluster and the concomitant one-electron oxidation of the nearby tyrosine residue to a neutral tyrosyl radical (Y•).[8] The unpaired electron spin density in the tyrosyl radical is delocalized over the aromatic ring of the tyrosine.[11][12] The radical is stabilized within a hydrophobic pocket, shielded from solvent, which contributes to its unusual stability.[3]

The Core Function: Initiation of Ribonucleotide Reduction via Long-Range Radical Transfer

The primary function of the tyrosyl radical is to initiate the reduction of ribonucleotides by generating a transient thiyl radical on a cysteine residue within the active site of the R1 subunit.[9][13] This is achieved through a multi-step proton-coupled electron transfer (PCET) or radical hopping mechanism along a specific pathway of conserved amino acid residues.[2][5] In E. coli Class Ia RNR, this pathway is proposed to be:

Y122• (in R2) ↔ Y356 (in R2) ↔ Y731 (in R1) ↔ Y730 (in R1) ↔ C439 (in R1)[8]

The radical transfer is a reversible process, and its directionality is thought to be controlled by changes in the protonation states of the involved amino acid residues and subtle conformational changes within the enzyme complex.[2][14] The generation of the cysteinyl radical (C439•) at the active site is the ultimate trigger for the abstraction of a hydrogen atom from the 3' carbon of the ribonucleotide substrate, initiating the reduction cascade.[13]

Quantitative Data on the Tyrosyl Radical and Radical Transfer

The biophysical properties of the tyrosyl radical and the kinetics of the radical transfer process have been extensively studied using various spectroscopic and kinetic techniques. The following tables summarize key quantitative data from the literature.

Table 1: EPR Spectroscopic Parameters of the Tyrosyl Radical (Y122•) in E. coli RNR

| Parameter | Value | Reference |

| g-tensor values (gx, gy, gz) | 2.00912, 2.0045, 2.0023 | [9] |

| 1H Hyperfine Coupling Constants (Aiso) for C3/C5 protons | ~ -8 to -10 MHz | [15] |

| 17O Hyperfine Coupling (phenol oxygen) | ~ 29 MHz | [10] |

Table 2: Kinetic Rate Constants for Radical Transfer Steps in E. coli RNR

| Reaction Step | Rate Constant (s-1) | Method | Reference |

| Overall Turnover (kcat) | 2 - 10 | Steady-state kinetics | [2] |

| Conformational Gating of Radical Transfer | > 100 | Transient kinetics | [6] |

| A PCET Step (light-initiated) | ~105 | Laser flash photolysis | [6] |

| C3'-H bond cleavage by C439• | (1.4 ± 0.4) x 104 | Transient absorption spectroscopy | [8] |

Table 3: Redox Potentials of Residues in the Radical Transfer Pathway

| Residue/Analog | Redox Potential vs. Tyrosine (mV) at pH 7 | Reference |

| 3-Nitrotyrosine (NO2Y) | +170 | [3] |

| 3,5-Difluorotyrosine (F2Y) | +70 | [3] |

| Tyrosine (Y) | 0 | [3] |

| 3-Aminotyrosine (NH2Y) | -590 | [3] |

| Cysteine (C) | ~ -10 (vs. Y) | [8] |

Experimental Protocols

A comprehensive understanding of the tyrosyl radical's function has been made possible through a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Electron Paramagnetic Resonance (EPR) Spectroscopy of the Tyrosyl Radical

EPR spectroscopy is the primary technique for the direct detection and characterization of the stable tyrosyl radical.

Protocol:

-

Sample Preparation:

-

Purify the R2 subunit of RNR. For in-cell studies, E. coli cells overproducing RNR can be used directly.[15][16]

-

The concentration of the R2 protein should be in the range of 100-200 µM for optimal signal-to-noise.

-

Samples are typically prepared in a suitable buffer (e.g., 50 mM HEPES, pH 7.6) and placed in quartz EPR tubes.

-

For frozen solution studies, the sample is flash-frozen in liquid nitrogen.

-

-

EPR Spectrometer Setup:

-

EPR spectra can be recorded at various frequencies (X-band, ~9.5 GHz; Q-band, ~34 GHz; W-band, ~94 GHz).[9][15] High-frequency EPR provides better resolution of the g-anisotropy.[17][18]

-

Set the temperature to 77 K (liquid nitrogen) or lower to prevent radical decay and reduce spin relaxation effects.

-

Typical spectrometer settings include a microwave power of a few microwatts to avoid saturation, a modulation frequency of 100 kHz, and a modulation amplitude appropriate for the signal linewidth.[9]

-

-

Data Acquisition and Analysis:

-

Record the first derivative of the microwave absorption spectrum.

-

The characteristic g-tensor values and hyperfine coupling constants are extracted by simulating the experimental spectrum using specialized software.[9] These parameters provide detailed information about the electronic structure and environment of the tyrosyl radical.

-

Stopped-Flow Kinetics of Radical Transfer

Stopped-flow spectroscopy allows for the measurement of rapid kinetic events, such as the individual steps of radical transfer, on the millisecond timescale.

Protocol:

-

Sample Preparation:

-

Purify the R1 and R2 subunits of RNR.

-

Prepare solutions of the reactants in separate syringes of the stopped-flow instrument. For example, one syringe may contain the R2 subunit with the stable tyrosyl radical, and the other syringe may contain the R1 subunit, substrate (e.g., CDP), and allosteric effectors (e.g., ATP).

-

For fluorescence-based assays, one of the protein subunits can be fluorescently labeled.[19]

-

-

Stopped-Flow Instrument Setup:

-

Set the temperature of the sample handling unit to the desired experimental temperature (e.g., 25 °C).

-

The instrument rapidly mixes the contents of the two syringes, and the reaction is monitored in an observation cell.

-

The dead time of the instrument (typically 1-2 ms) is the time between mixing and the first data point acquisition.[20]

-

-

Data Acquisition and Analysis:

-

Monitor the reaction by observing changes in absorbance or fluorescence over time. The decay of the tyrosyl radical can be monitored by its characteristic absorbance at 410 nm.

-

Collect multiple kinetic traces and average them to improve the signal-to-noise ratio.

-

Fit the kinetic data to appropriate kinetic models (e.g., single or double exponential decay) to extract rate constants for the observed processes.[13]

-

Site-Directed Mutagenesis of Tyrosine Residues

Site-directed mutagenesis is a powerful tool to identify the specific tyrosine residues involved in the radical transfer pathway and to probe their roles.

Protocol:

-

Primer Design:

-

Design mutagenic primers that contain the desired mutation (e.g., changing a tyrosine to a phenylalanine). The primers should be complementary to the template DNA and flank the mutation site.[12][21]

-

The melting temperature (Tm) of the primers should be calculated to ensure efficient annealing during PCR.[12]

-

-

Mutagenesis PCR:

-

Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid DNA containing the RNR gene as a template, and the mutagenic primers.[21]

-

The PCR reaction will amplify the entire plasmid, incorporating the desired mutation.

-

-

Template DNA Digestion:

-

Digest the parental (non-mutated) DNA template with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains, leaving the newly synthesized, unmethylated (mutated) plasmid DNA intact.[12]

-

-

Transformation and Sequencing:

-

Transform the DpnI-treated plasmid DNA into competent E. coli cells.[7]

-

Select for transformed cells on an appropriate antibiotic plate.

-

Isolate the plasmid DNA from individual colonies and sequence the gene to confirm the presence of the desired mutation.

-

-

Protein Expression and Characterization:

-

Express and purify the mutant RNR protein.

-

Characterize the activity and spectroscopic properties of the mutant protein to assess the functional consequences of the mutation.

-

Visualizing the Process: Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental setups is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

Radical Transfer Pathway in Class Ia Ribonucleotide Reductase

References

- 1. In-Cell Characterization of the Stable Tyrosyl Radical in E. coli Ribonucleotide Reductase Using Advanced EPR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Turning on ribonucleotide reductase by light-initiated amino acid radical generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Reversible, long-range radical transfer in E. coli class Ia ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. assaygenie.com [assaygenie.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Displacement of the tyrosyl radical cofactor in ribonucleotide reductase obtained by single-crystal high-field EPR and 1.4-Å x-ray data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Kinetic model for reversible radical transfer in ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 14. DOT Language | Graphviz [graphviz.org]

- 15. In‐Cell Characterization of the Stable Tyrosyl Radical in E. coli Ribonucleotide Reductase Using Advanced EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Sensitivity of tyrosyl radical g-values to changes in protein structure: a high-field EPR study of mutants of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. electronicsandbooks.com [electronicsandbooks.com]

- 19. A Fluorimetric Readout Reporting the Kinetics of Nucleotide-Induced Human Ribonucleotide Reductase Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]

- 21. static.igem.org [static.igem.org]

The Tyrosyl Radical: An In-Depth Technical Guide to its Electronic Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tyrosyl radical, a highly reactive intermediate formed by the one-electron oxidation of a tyrosine residue, plays a pivotal role in a diverse array of biological processes. Its involvement is crucial in the catalytic cycles of several enzymes, including ribonucleotide reductase, which is essential for DNA synthesis, and photosystem II, which is responsible for oxygen evolution in photosynthesis. The unique electronic structure and redox properties of the tyrosyl radical enable it to participate in complex electron transfer and hydrogen atom abstraction reactions. Understanding the intricate details of its formation, stabilization, and reactivity is paramount for researchers in biochemistry, enzymology, and drug development, as these radicals are often key targets for therapeutic intervention. This guide provides a comprehensive overview of the electronic structure and properties of the tyrosyl radical, supported by quantitative data, detailed experimental protocols, and visualizations of its roles in key biological pathways.

Electronic Structure and Spectroscopic Properties

The electronic structure of the tyrosyl radical is characterized by an unpaired electron delocalized over the phenol (B47542) ring. This delocalization is key to its relative stability compared to other amino acid radicals. The precise distribution of this unpaired electron, and thus the radical's reactivity, is highly sensitive to its local protein environment, including hydrogen bonding interactions and the polarity of nearby residues.

Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopies are the primary techniques used to probe the electronic structure of the tyrosyl radical. These methods provide precise measurements of the g-tensor and hyperfine coupling constants, which are exquisitely sensitive to the electronic and geometric structure of the radical.

Data Presentation: Spectroscopic Parameters

The following tables summarize key quantitative data for the tyrosyl radical from various biological systems, providing a basis for comparison and a deeper understanding of how the protein environment modulates its properties.

Table 1: g-Tensor Values for Selected Tyrosyl Radicals

| Protein/System | gx | gy | gz | Reference |

| Ribonucleotide Reductase (E. coli, Y122•) | 2.00912 | 2.0045 | 2.0023 | [1] |

| Photosystem II (Spinach, YD•) | 2.0075 | 2.0042 | 2.0020 | [2] |

| Prostaglandin (B15479496) H Synthase-1 (ovine, Tyr385•) | 2.0066 | - | - | [3] |

| N-Acetyl-L-tyrosine (irradiated single crystal) | 2.0094 | 2.0045 | 2.0023 | [4] |

Table 2: 1H Hyperfine Coupling Constants (in MHz) for the Tyrosyl Radical in Photosystem II (YD•)

| Proton Assignment | Ax | Ay | Az | Isotropic (a) | Reference |

| β1 | 32.0 | 25.9 | 25.9 | 27.9 | [2] |

| 3 | -27.5 | -8.1 | -19.9 | -18.5 | [2] |

| 5 | -25.5 | -8.0 | -19.1 | -17.5 | [2] |

| 2, 6, β2 | 8.6 | 4.3 | 4.3 | 5.7 | [2] |

| H-bond | 7.2 | -4.8 | -4.8 | -0.8 | [2] |

Table 3: Redox Potentials of the Tyrosine/Tyrosyl Radical Couple

| Condition | pH | E°' (V vs. NHE) | Reference |

| Aqueous Solution | 7 | 0.93 ± 0.02 | [5][6] |

| Photosystem II (P680+/P680) | - | ~1.25 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of tyrosyl radicals. Below are summarized protocols for the key experimental techniques cited in this guide.

Sample Preparation for EPR Spectroscopy

Proper sample preparation is critical for obtaining high-quality EPR spectra of tyrosyl radicals in proteins.

-

Protein Concentration: A typical protein concentration for X-band EPR is in the range of 200 µM to 2 mM. Higher concentrations can lead to aggregation and line broadening.

-

Solvent Selection: For room temperature measurements, low dielectric solvents are preferred to minimize microwave absorption. For cryogenic measurements, a solvent that forms a good glass upon freezing is essential. A common buffer for protein samples is 50 mM HEPES with additives like MgSO4 and EDTA to maintain protein stability.

-

Radical Generation: Tyrosyl radicals can be generated in situ by various methods, including:

-

Photolysis: UV irradiation of a tyrosine-containing sample.

-

Enzymatic Reaction: Initiating the catalytic cycle of an enzyme known to form a tyrosyl radical intermediate (e.g., adding a substrate like arachidonic acid to prostaglandin H synthase).

-

Chemical Oxidation: Using a one-electron oxidant, though this can be less specific.

-

-

EPR Tube Preparation:

-

Transfer the protein solution to a high-quality quartz EPR tube (e.g., Wilmad-LabGlass WG-213ST-9S-RB).

-

For cryogenic measurements, the sample must be shock-frozen in liquid nitrogen to ensure a homogenous glass.

-

The frozen sample is then transferred to the pre-cooled EPR resonator.

-

Continuous-Wave (CW) EPR Spectroscopy

CW-EPR is the most common method for detecting and initially characterizing tyrosyl radicals.

-

Instrumentation: A standard X-band (~9.5 GHz) EPR spectrometer is typically used. For higher resolution of the g-tensor, high-frequency EPR (e.g., 94, 139.5, or 263 GHz) is employed.

-

Typical Parameters for a Tyrosyl Radical at X-band:

-

Temperature: 10 K to 80 K to minimize spin relaxation and enhance signal intensity.

-

Microwave Frequency: ~9.4-9.8 GHz.

-

Microwave Power: Low power (e.g., 0.05 mW) is used to avoid saturation of the signal.

-

Modulation Frequency: 100 kHz.

-

Modulation Amplitude: ~3 G, optimized for the best signal-to-noise ratio without distorting the lineshape.

-

-

Data Analysis: The resulting spectrum is simulated using software packages like EasySpin to extract the principal values of the g-tensor and hyperfine coupling constants.[4]

Electron-Nuclear Double Resonance (ENDOR) Spectroscopy

ENDOR provides higher resolution of hyperfine interactions compared to CW-EPR.

-

Instrumentation: An EPR spectrometer equipped with an ENDOR accessory, which includes a radiofrequency (RF) source and amplifier.

-

Principle: The sample is irradiated with both microwaves and radiofrequency waves. The EPR transition is saturated with a strong microwave field, and the absorption of RF radiation by the nuclei coupled to the unpaired electron is detected as a change in the EPR signal intensity.

-

Typical Parameters for 1H ENDOR:

-

Temperature: Cryogenic temperatures (e.g., 5 K) are often required.

-

Microwave Frequency: Set to a specific position in the EPR spectrum to probe orientation-selective effects.

-

RF Frequency Range: Swept over a range that includes the Larmor frequency of the target nucleus (e.g., ~14 MHz for protons at X-band).

-

Pulse Sequences: Davies or Mims pulse sequences are commonly used in pulsed ENDOR for enhanced resolution and sensitivity.

-

-

Data Analysis: ENDOR spectra are simulated to extract the principal values and orientation of the hyperfine coupling tensors.

Cyclic Voltammetry

Cyclic voltammetry is used to determine the redox potential of the tyrosine/tyrosyl radical couple.

-

Instrumentation: A potentiostat with a three-electrode cell (working, reference, and counter electrodes). A glassy carbon or carbon paste electrode is often used as the working electrode.

-

Procedure:

-

The protein or tyrosine solution is placed in the electrochemical cell with a supporting electrolyte (e.g., phosphate-buffered saline).

-

The potential of the working electrode is swept linearly from a starting potential to a switching potential and back.

-

The resulting current is measured as a function of the applied potential.

-

-

Data Analysis: The oxidation peak potential provides information about the redox potential. For irreversible processes, as is often the case with tyrosine oxidation, the peak potential is scan rate dependent.

Stopped-Flow Kinetics

Stopped-flow spectroscopy is used to measure the kinetics of tyrosyl radical formation and decay on the millisecond timescale.

-

Instrumentation: A stopped-flow apparatus coupled to a spectrophotometer or fluorometer. For EPR detection, a rapid-freeze-quench apparatus is used in conjunction with an EPR spectrometer.

-

Procedure:

-

Two reactants (e.g., enzyme and substrate) are rapidly mixed.

-

The flow is abruptly stopped, and the reaction is monitored in an observation cell.

-

Changes in absorbance, fluorescence, or EPR signal intensity are recorded as a function of time.

-

-

Data Analysis: The kinetic traces are fitted to appropriate kinetic models to determine rate constants for the formation and decay of the tyrosyl radical.[8]

Role in Biological Systems and Signaling Pathways

Tyrosyl radicals are not merely chemical curiosities; they are integral components of the catalytic machinery of several enzymes and participate in critical signaling pathways.

Ribonucleotide Reductase (RNR) Catalytic Cycle

Class I RNRs utilize a stable tyrosyl radical to initiate the reduction of ribonucleotides to deoxyribonucleotides, a fundamental step in DNA synthesis and repair. The catalytic cycle involves a long-range radical transfer pathway.[9]

Caption: Catalytic cycle of Ribonucleotide Reductase.

Photosystem II Electron Transport Chain

In photosystem II (PSII), a redox-active tyrosine, YZ, acts as an electron shuttle between the oxygen-evolving complex (a Mn4Ca cluster) and the photo-oxidized primary donor, P680+.

Caption: Electron transport in Photosystem II.

Prostaglandin H Synthase (PGHS) Catalysis

PGHS, also known as cyclooxygenase (COX), catalyzes the conversion of arachidonic acid to prostaglandin H2. A tyrosyl radical is a key intermediate in this process, responsible for abstracting a hydrogen atom from arachidonic acid to initiate the cyclooxygenase reaction.[8][10]

Caption: Catalytic cycle of Prostaglandin H Synthase.

Conclusion

The tyrosyl radical is a fascinating and fundamentally important species in biological chemistry. Its electronic structure, finely tuned by the surrounding protein matrix, allows it to perform challenging chemical reactions with high specificity and efficiency. The continued application of advanced spectroscopic techniques, coupled with computational methods, will undoubtedly uncover further details of its structure and function. For drug development professionals, a deep understanding of the mechanisms involving tyrosyl radicals offers exciting opportunities for the design of novel inhibitors and therapeutics that target enzymes dependent on these reactive intermediates. The information presented in this guide serves as a foundational resource for researchers dedicated to unraveling the complexities of tyrosyl radical chemistry in biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. repository-empedu-rd.ekt.gr [repository-empedu-rd.ekt.gr]

- 3. Rapid kinetics of tyrosyl radical formation and heme redox state changes in prostaglandin H synthase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A New Method of Identifying the Site of Tyrosyl Radicals in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of reduction of tyrosine phenoxyl radicals by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Formation of tyrosine radicals in photosystem II under far-red illumination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 10. Prostaglandin H synthase. Kinetics of tyrosyl radical formation and of cyclooxygenase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tyrosine Radical: A Crucial Redox Cofactor in Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tyrosine radical, a highly reactive intermediate, plays a pivotal role as a redox cofactor in a diverse range of biological processes, from DNA synthesis to photosynthesis. Its ability to participate in one-electron transfer reactions makes it an essential component of the catalytic cycle of numerous enzymes. This technical guide provides a comprehensive overview of the core principles of tyrosine radicals, their function in key biological systems, detailed experimental methodologies for their study, and a summary of critical quantitative data.

Introduction to Tyrosine Radicals

A this compound is formed through the one-electron oxidation of a tyrosine residue, resulting in a neutral species with an unpaired electron delocalized over the phenol (B47542) ring. This process is often coupled with the deprotonation of the phenolic hydroxyl group, a mechanism known as proton-coupled electron transfer (PCET)[1]. The high redox potential of the tyrosine/tyrosyl radical couple, typically around +0.9 to +1.0 V versus the normal hydrogen electrode (NHE) at physiological pH, allows it to act as a powerful oxidizing agent in biological systems[2][3].

The stability and reactivity of a this compound are exquisitely controlled by the surrounding protein environment. Factors such as hydrogen bonding to the phenolic oxygen, the local dielectric constant, and the accessibility of water molecules all contribute to tuning its properties and function[1][4].

Key Biological Systems Employing Tyrosine Radicals

Two of the most well-characterized systems that utilize tyrosine radicals as essential cofactors are Class I Ribonucleotide Reductase (RNR) and Photosystem II (PSII).

Ribonucleotide Reductase (RNR)

Class I RNRs are responsible for the conversion of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis and repair[5][6]. These enzymes are composed of two subunits, α2 (or R1) and β2 (or R2). The β2 subunit houses a di-iron center that generates a stable tyrosyl radical (Y122• in E. coli)[5][7]. This radical initiates a long-range radical transfer over approximately 35 Å to the active site in the α2 subunit[6][8]. This process involves a specific pathway of conserved aromatic amino acid residues[5][6][8]. The radical propagation ultimately leads to the formation of a thiyl radical at a cysteine residue in the active site, which then initiates the reduction of the ribonucleotide substrate[5][6].

Photosystem II (PSII)

PSII is a large protein complex in the thylakoid membranes of plants, algae, and cyanobacteria that catalyzes the light-driven oxidation of water to produce molecular oxygen[9][10]. PSII contains two redox-active tyrosine residues, TyrZ (or YZ) and TyrD (or YD)[1][9]. TyrZ is essential for water oxidation, acting as an electron transfer intermediate between the manganese-containing oxygen-evolving complex (OEC) and the photo-oxidized primary donor, P680+[1][4][9]. Upon illumination, P680 is excited and donates an electron, forming the highly oxidizing P680+. TyrZ reduces P680+ to regenerate its resting state, becoming a tyrosyl radical (TyrZ•) in the process. TyrZ• then oxidizes the OEC, driving the catalytic cycle of water splitting[1][9][10]. TyrD, on the other hand, forms a very stable radical (TyrD•) and is not directly involved in the main electron transfer pathway of water oxidation but is thought to play a role in the assembly and stability of the OEC[9][10].

Quantitative Data on Tyrosine Radicals

The following tables summarize key quantitative data for tyrosine radicals in RNR and PSII, providing a basis for comparison and further research.

| Protein (Organism) | Tyrosine Residue | Redox Potential (E°') vs. NHE | Reference |

| E. coli Ribonucleotide Reductase | Y122 | ~ +1.0 V | [3] |

| Photosystem II (Spinach) | YZ | > +0.8 V | |

| Photosystem II (Spinach) | YD | ~ +0.7 V | [9] |

| Free Tyrosine (in solution) | - | ~ +0.94 V (pH 7) | [3] |

Table 1: Redox Potentials of Tyrosine Radicals

| Reaction | Enzyme/System | Rate Constant (k) | Reference |

| TyrZ oxidation by P680+ | Photosystem II (Mn-depleted) | t1/2 ≈ 190 ns (pH 8.5) | |

| TyrZ reduction by OEC (S1 state) | Photosystem II | t1/2 ≈ 30 ns | |

| TyrD oxidation by P680+ | Photosystem II (Mn-depleted, TyrZ mutant) | t1/2 ≈ 190 ns (pH 8.5) | |

| Myeloperoxidase Compound I + Tyrosine | Human Myeloperoxidase | 7.7 x 10^5 M-1s-1 | [11] |

| Myeloperoxidase Compound II + Tyrosine | Human Myeloperoxidase | 1.57 x 10^4 M-1s-1 | [11] |

| Tyrosyl radical + O2 | in solution | 1 x 10^3 M-1s-1 | [12] |

| Tyrosyl radical + GSH | in solution | 2 x 10^6 M-1s-1 | [13] |

Table 2: Kinetic Rate Constants of this compound Reactions

| Protein (Organism) | Tyrosine Residue | g-values (gx, gy, gz) | Hyperfine Coupling Constants (MHz) | Reference |

| E. coli Ribonucleotide Reductase | Y122 | giso ≈ 2.0047 | A(Hβ1) ≈ 33, A(Hβ2) ≈ 10 | [14][15] |

| S. typhimurium Ribonucleotide Reductase | Y105 | giso ≈ 2.0046 | - | [14][15] |

| Photosystem II (Spinach) | YD• | gx=2.0075, gy=2.0045, gz=2.0023 | A(Hβ1) ≈ 20, A(Hβ2) ≈ 2.5 | [14] |

| Photosystem II (Spinach) | YZ• | gx=2.0066, gy=2.0043, gz=2.0021 | - | [4] |

| Prostaglandin (B15479496) H Synthase-1 | Tyr385 (wide-doublet) | gx ≈ 2.008 | A(Hβ1) ≈ 34-35 G | [16][17] |

| Prostaglandin H Synthase-1 | Tyr385 (wide-singlet) | gx ≈ 2.007 | A(Hβ1) ≈ 33-34 G | [16][17] |

Table 3: EPR Spectroscopic Parameters of Tyrosine Radicals

Experimental Protocols

Detection and Characterization of Tyrosine Radicals by EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is the most direct method for detecting and characterizing paramagnetic species like tyrosine radicals.

Methodology:

-

Sample Preparation:

-

Purify the protein of interest to homogeneity.

-

The protein concentration should be in the micromolar to millimolar range.

-

If the radical is not stable, prepare samples by rapid freeze-quenching after initiating the reaction (e.g., by adding a substrate or a chemical oxidant).

-

For measurements, transfer the sample into a quartz EPR tube and flash-freeze in liquid nitrogen.

-

-

EPR Spectroscopy:

-

Perform continuous-wave (CW) EPR spectroscopy at cryogenic temperatures (e.g., 77 K) to increase signal intensity.

-

Typical X-band (~9.5 GHz) EPR parameters for tyrosine radicals are:

-

Microwave frequency: ~9.4-9.8 GHz

-

Microwave power: 0.05 - 1 mW (to avoid saturation)

-

Modulation frequency: 100 kHz

-

Modulation amplitude: 1-5 G

-

-

Record the first derivative of the absorption spectrum.

-

For higher resolution of g-anisotropy, high-frequency EPR (e.g., W-band, ~94 GHz) can be employed.

-

-

Data Analysis:

-

Determine the g-factor from the magnetic field and microwave frequency at the center of the signal.

-

Analyze the hyperfine splitting patterns to gain information about the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H).

-

Simulate the experimental spectrum to extract precise g-values and hyperfine coupling constants, which provide insights into the electronic structure and conformation of the radical.

-

Identification of the Radical-Bearing Tyrosine by Site-Directed Mutagenesis

Site-directed mutagenesis is a crucial technique to identify the specific tyrosine residue that forms the radical.

Methodology:

-

Mutagenesis:

-

Identify potential tyrosine residues based on structural information or sequence homology.

-

Use a suitable site-directed mutagenesis kit or PCR-based method to substitute the tyrosine codon with a codon for an amino acid that cannot form a stable radical, typically phenylalanine (Phe) or alanine (B10760859) (Ala).

-

Verify the mutation by DNA sequencing.

-

-

Protein Expression and Purification:

-

Express the mutant protein in a suitable expression system (e.g., E. coli).

-

Purify the mutant protein using the same protocol as for the wild-type protein to ensure structural integrity.

-

-

Analysis:

-

Induce radical formation in the mutant protein under the same conditions as the wild-type.

-

Acquire EPR spectra of the mutant protein.

-

Disappearance of the characteristic this compound EPR signal in the mutant protein confirms that the mutated tyrosine was the site of radical formation.

-

Kinetic Analysis of this compound Formation and Decay using Stopped-Flow Spectroscopy

Stopped-flow spectroscopy allows for the measurement of rapid kinetic events, such as the formation and decay of tyrosine radicals, on a millisecond timescale.

Methodology:

-

Instrumentation:

-

Use a stopped-flow instrument equipped with an absorbance or fluorescence detector.

-

The tyrosyl radical has a characteristic absorption maximum around 410 nm.

-

-

Reaction Setup:

-

Place the purified enzyme in one syringe and the reaction initiator (e.g., substrate, oxidant) in another.

-